![molecular formula C23H25N3O3S B2377046 4-butoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 958703-65-6](/img/structure/B2377046.png)
4-butoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound with a unique structure that combines several functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thieno[3,4-c]pyrazole core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the p-tolyl group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling.
Oxidation to form the oxido group: This can be done using an oxidizing agent under controlled conditions.
Attachment of the butoxy group: This step typically involves an etherification reaction.
Formation of the benzamide moiety: This can be achieved through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
4-butoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The oxido group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the oxido group or to modify other functional groups.
Substitution: The butoxy group can be substituted with other alkoxy groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield a more highly oxidized derivative, while reduction may yield a fully reduced compound.
科学研究应用
Medicinal Chemistry: This compound may be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Materials Science: The compound’s unique properties may make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound may be used as a tool to study various biological processes, particularly those involving its specific functional groups.
作用机制
The mechanism of action of 4-butoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would depend on the nature of these interactions and the biological context.
相似化合物的比较
Similar Compounds
4-butoxy-N-(5-oxido-2-(phenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide: Similar structure but with a phenyl group instead of a p-tolyl group.
4-butoxy-N-(5-oxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide: Similar structure but with a m-tolyl group instead of a p-tolyl group.
Uniqueness
The uniqueness of 4-butoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide lies in its specific combination of functional groups and the resulting properties. The presence of the p-tolyl group, in particular, may confer unique electronic or steric properties that differentiate it from similar compounds.
生物活性
4-butoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic compound that exhibits potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core, a butoxy group, and a benzamide moiety. Its unique structure contributes to its diverse biological activities.
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C18H20N2O3S |
Molecular Weight | 344.43 g/mol |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing varying degrees of activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for these compounds suggest selective antibacterial effects, particularly against Bacillus subtilis and Escherichia coli .
Anticancer Activity
Studies have also explored the anticancer potential of thieno[3,4-c]pyrazole derivatives. These compounds have been reported to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and the inhibition of specific signaling pathways. The ability to bind to key enzymes or receptors involved in cancer proliferation is a significant aspect of their mechanism .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, affecting metabolic pathways.
- Receptor Modulation : It can bind to specific receptors, influencing signal transduction pathways associated with inflammation and cancer progression.
- Cellular Interaction : The compound's structure allows it to interact with cellular components, potentially altering gene expression and protein synthesis .
Study 1: Antimicrobial Screening
In a study assessing the antimicrobial efficacy of several thieno[3,4-c]pyrazole derivatives, this compound was evaluated alongside other compounds. The results indicated that this compound showed significant activity against selected bacterial strains with an MIC value indicative of its potential as an antimicrobial agent .
Study 2: Cancer Cell Line Testing
Another study investigated the effects of thieno[3,4-c]pyrazole derivatives on various cancer cell lines. The results demonstrated that this compound effectively induced apoptosis in breast cancer cells through caspase activation and modulation of Bcl-2 family proteins .
常见问题
Q. What are the key synthetic strategies for constructing the thieno[3,4-c]pyrazole core in this compound?
Basic
The thieno[3,4-c]pyrazole core is synthesized via cyclization of substituted thioketones with hydrazines under reflux in ethanol. Subsequent oxidation introduces the 5-oxido group. For the final benzamide coupling, use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity, and maintain anhydrous conditions to prevent hydrolysis. Critical steps include precise temperature control (60–80°C) and stoichiometric equivalence of reactants .
Q. How can researchers address low yields during the final benzamide coupling step?
Advanced
Optimize stoichiometry (1.2:1 acyl chloride-to-amine ratio) and employ high-purity anhydrous solvents (e.g., THF). Use coupling agents like HATU (1.5 eq) with DIPEA (3 eq) as a base. Monitor progress via TLC (hexane:EtOAc 3:1) and consider microwave-assisted synthesis (80°C, 30 min) to improve conversion rates. For recalcitrant reactions, pre-activate the carboxylic acid using CDI (1.3 eq) in dichloromethane before coupling .
Q. What analytical techniques are essential for characterizing this compound’s structure?
Basic
Employ 1H/13C NMR spectroscopy (in DMSO-d6) to confirm proton environments and carbon frameworks. High-resolution mass spectrometry (HRMS-ESI+) verifies the molecular ion ([M+H]+). FT-IR identifies amide carbonyl stretches (1650–1680 cm⁻¹). For definitive stereochemical proof, perform X-ray crystallography with SHELXL refinement .
Q. How should researchers design assays to evaluate biological activity while minimizing false positives?
Advanced
Implement a tiered screening cascade :
Target-based assays : Test kinase inhibition at 10 µM (ATP concentration = 1 mM).
Cell viability assays : Use MTT/XTT in 3D spheroid models (72 hr exposure).
Secondary validation : Dose-response curves (IC50) with orthogonal assays (e.g., apoptosis via Annexin V).
Include positive controls (e.g., staurosporine) and counter-screens against non-target proteins to exclude pan-assay interference .
Q. What computational methods complement experimental data for structure-activity relationship (SAR) studies?
Advanced
Combine density functional theory (DFT) to calculate electronic properties (HOMO/LUMO gaps) with molecular docking (AutoDock Vina) to predict target binding. Validate predictions using molecular dynamics simulations (GROMACS) over 100 ns trajectories. Cross-reference computational results with experimental IC50 values to refine SAR models .
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy?
Advanced
Conduct ADME studies :
- Metabolic stability : Incubate with liver microsomes (human/rodent) and quantify via LC-MS/MS.
- Plasma protein binding : Use equilibrium dialysis (95:5 plasma:buffer).
Employ physiologically-based pharmacokinetic (PBPK) modeling to extrapolate in vitro data. Validate with orthotopic xenograft models , analyzing tumor homogenates by LC-MS for compound quantification .
Q. What strategies improve solubility for pharmacological testing?
Advanced
- Co-solvent systems : PEG400:water (4:6 v/v) with 0.5% Tween-80.
- Cyclodextrin inclusion : β-cyclodextrin (1:2 molar ratio, 24 hr stirring).
- Nanoformulation : Use solvent evaporation with PLGA (50:50) at 2% w/v loading. Characterize via dynamic light scattering (PDI < 0.2) and HPLC-UV to confirm stability .
Q. How should crystallographic data be refined to resolve disorder in the thieno[3,4-c]pyrazole ring?
Advanced
In SHELXL, apply ISOR and DELU restraints to anisotropic displacement parameters. For severe disorder, split the model into two orientations (PART command) and refine occupancy factors. Validate using ORTEP-3 plots and check for residual electron density (<0.5 eÅ⁻³) in WinGX .
Q. What experimental controls are critical for reproducibility in biological assays?
Basic
- Vehicle controls : DMSO concentration ≤0.1% v/v.
- Z’-factor validation : Include reference inhibitors (e.g., 10 µM imatinib) to confirm assay robustness (Z’ > 0.5).
- Plate normalization : Use intra-plate positive/negative controls (n=3 replicates). Store raw data in FAIR-compliant repositories (e.g., Zenodo) with metadata on assay conditions .
Q. How can regioselectivity challenges during functionalization of the pyrazole ring be addressed?
Advanced
Use directed ortho-metalation : Protect the amide nitrogen with a TMS group, then lithiate with LDA (-78°C, THF). Quench with electrophiles (e.g., methyl iodide) for C-4 substitution. Alternatively, employ microwave-assisted Buchwald-Hartwig amination (Pd2(dba)3, Xantphos, 120°C) for N-arylation .
属性
IUPAC Name |
4-butoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-3-4-13-29-19-11-7-17(8-12-19)23(27)24-22-20-14-30(28)15-21(20)25-26(22)18-9-5-16(2)6-10-18/h5-12H,3-4,13-15H2,1-2H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPGHDCCZUXEAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。